Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Description
This compound is a thiophene-based derivative with a complex substitution pattern. Its structure includes:
- A 4-chlorophenyl acetamido group at position 2.
- A 4-ethoxyphenyl carbamoyl group at position 3.
- A methyl group at position 3.
- A methyl ester at position 3.
Thiophene derivatives are often explored in medicinal chemistry for their diverse bioactivities, including antimicrobial and anti-inflammatory effects .
Properties
Molecular Formula |
C24H23ClN2O5S |
|---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)acetyl]amino]-5-[(4-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H23ClN2O5S/c1-4-32-18-11-9-17(10-12-18)26-22(29)21-14(2)20(24(30)31-3)23(33-21)27-19(28)13-15-5-7-16(25)8-6-15/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
ZCVLEIAYYGVNIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Acetone, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the field of medicinal chemistry. Its structural characteristics suggest potential as an anti-inflammatory and analgesic agent.
Pharmacological Effects
- Antihistaminic Properties : Similar compounds have been noted for their antihistaminic effects, making them candidates for treating allergic reactions .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially useful in combating infections .
- Anti-cancer Potential : Some studies have indicated that compounds with similar structures can inhibit tumor growth, suggesting that this compound might also have anticancer properties .
Therapeutic Applications
The therapeutic applications of Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate are still under investigation but show promise in several areas:
- Allergy Management : Due to its potential antihistaminic properties, it could be developed into a treatment for allergic rhinitis and other allergic conditions.
- Pain Relief : Its analgesic properties may make it suitable for pain management therapies.
- Infection Control : With demonstrated antimicrobial effects, it could be formulated into treatments for bacterial infections.
Case Studies and Research Findings
Several studies have explored the efficacy of similar compounds in clinical settings:
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thiophene derivatives as potential anti-allergic agents, noting significant improvements in symptoms among treated subjects .
- Another research article indicated that certain structural modifications in related compounds enhanced their activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics .
Mechanism of Action
The mechanism of action of Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Weight
*Estimated based on structural analogs.
Functional Group Analysis
- Chlorophenyl vs. Dichlorobenzamido : The target’s 4-chlorophenyl acetamido group (electron-withdrawing) may enhance stability compared to the 2,4-dichlorobenzamido group in , which increases steric hindrance and lipophilicity.
- Ethoxy Position : The para-ethoxy group in the target compound likely improves solubility in polar solvents compared to the ortho-ethoxy isomer in , where steric effects may reduce bioavailability.
- Carbamoyl vs.
Research Implications and Gaps
- Optimization Opportunities : Replacing the methyl ester (target) with an ethyl group () could modulate metabolic stability.
Biological Activity
Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, which include multiple functional groups such as amides, esters, and aromatic rings. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of chlorine, nitrogen, oxygen, sulfur, and various carbon and hydrogen atoms. The intricate arrangement of substituents contributes to its biological activities.
Structural Features
| Functional Group | Description |
|---|---|
| Amide | Enhances solubility and biological activity |
| Ester | Contributes to metabolic stability |
| Aromatic Rings | Increases interaction with biological targets |
Biological Activity
Preliminary studies indicate that this compound exhibits several promising biological activities:
- Antiviral Activity : Thiophene derivatives are known for their antiviral properties against flavivirus infections. Similar compounds have shown efficacy against various viral pathogens, suggesting this compound may possess analogous capabilities.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory and analgesic activities. This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Properties : The presence of a chlorinated phenyl group may enhance antimicrobial effects, as seen in related compounds.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in disease pathways, modulating their activity.
- Receptor Binding : It may bind to various receptors influencing cellular signaling pathways related to inflammation and immune responses.
Case Studies and Research Findings
Research has highlighted the potential of this compound in various biological assays:
- In Vitro Studies : Initial assays have shown that the compound inhibits the replication of certain viruses in cell cultures, indicating its potential as an antiviral agent.
- Animal Models : Studies using animal models have demonstrated reduced inflammation markers following treatment with this compound, supporting its anti-inflammatory properties.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloro-3-nitrophenol | Known for antimicrobial properties | |
| Ethyl 3-(4-chlorophenyl)thiophene-2-carboxylate | Exhibits anti-inflammatory activity | |
| Methyl 2-(2-(4-fluorophenyl)acetamido)-5-(phenylcarbamoyl)-4-methylthiophene-3-carboxylate | Fluorine substitution instead of chlorine |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2-(2-(4-chlorophenyl)acetamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate, and how can yield be improved?
- Methodological Answer : The compound's synthesis likely involves multi-step reactions, including Gewald thiophene ring formation, followed by sequential amidation and carbamoylation. Key steps include:
- Thiophene Core Synthesis : Use Gewald reaction conditions (e.g., ethyl cyanoacetate, elemental sulfur, and a ketone/aldehyde) to form the 2-aminothiophene-3-carboxylate backbone .
- Amidation : React the amino group with 2-(4-chlorophenyl)acetyl chloride under Schotten-Baumann conditions (aqueous NaOH, ice bath) to minimize hydrolysis .
- Carbamoylation : Introduce the 4-ethoxyphenylcarbamoyl group via coupling reagents like EDC/HOBt in anhydrous DMF .
- Yield Optimization : Use inert atmosphere (N₂/Ar) for moisture-sensitive steps, monitor reaction progress via TLC/HPLC, and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR spectra to verify substituent positions (e.g., methyl groups at C4, carbamoyl/acetamido linkages). Compare chemical shifts to analogous thiophene derivatives .
- HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and observe molecular ion peaks (e.g., [M+H]⁺) .
- Elemental Analysis : Validate empirical formula (C₂₃H₂₂ClN₃O₅S) via combustion analysis .
Q. What solvents or conditions are recommended for handling this compound in vitro?
- Methodological Answer :
- Solubility : Predicted logP ~4 (similar to ethyl 2-amino-thiophene derivatives ), suggesting moderate lipophilicity. Test solubility in DMSO (stock solutions) or DMF for biological assays.
- Storage : Store at −20°C under inert gas (Ar) to prevent hydrolysis of the carbamoyl/acetamido groups. Use amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer : Focus on modifying key substituents:
- 4-Chlorophenyl Group : Replace with other halophenyl (e.g., 4-fluorophenyl) or electron-withdrawing groups to assess impact on target binding .
- 4-Ethoxyphenylcarbamoyl : Vary alkoxy chain length (e.g., methoxy vs. propoxy) to study hydrophobic interactions.
- Thiophene Core : Introduce methyl groups at alternative positions (e.g., C5 instead of C4) to evaluate steric effects .
- Assays : Test derivatives in enzyme inhibition (e.g., kinases) or cell viability assays (e.g., cancer lines), correlating activity with computed descriptors (e.g., molecular docking, polar surface area) .
Q. What strategies mitigate instability or degradation during long-term biological assays?
- Methodological Answer :
- pH Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 4–9) to identify degradation pathways (e.g., hydrolysis of ester groups) .
- Light Sensitivity : Use light-protected plates and minimize UV exposure during handling.
- Serum Stability : Pre-incubate compound with fetal bovine serum (FBS) and analyze via LC-MS to detect metabolite formation .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Replicate Experiments : Standardize assay protocols (e.g., cell passage number, incubation time) to minimize variability .
- Orthogonal Validation : Confirm activity via unrelated methods (e.g., SPR for binding affinity if initial data came from fluorescence assays).
- Computational Modeling : Perform molecular dynamics simulations to assess target binding under varying conditions (e.g., pH, co-solvents) .
Q. What advanced analytical techniques are critical for characterizing degradation products?
- Methodological Answer :
- LC-HRMS : Identify degradation products with high mass accuracy (e.g., Q-TOF systems) and fragment ion matching .
- NMR Kinetics : Monitor real-time degradation in deuterated solvents (e.g., DMSO-d₆) to track structural changes.
- X-ray Crystallography : Resolve crystal structures of degradation byproducts (if crystalline) to confirm structural alterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
